1-Benzenesulfonamido-2,3-dichloropropane
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Overview
Description
1-Benzenesulfonamido-2,3-dichloropropane is an organic compound characterized by the presence of a benzenesulfonamide group attached to a dichloropropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzenesulfonamido-2,3-dichloropropane typically involves the reaction of benzenesulfonamide with 2,3-dichloropropane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Benzenesulfonamido-2,3-dichloropropane undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed:
Substitution: Products include various substituted benzenesulfonamides.
Reduction: Products include benzenesulfonamido alcohols or amines.
Oxidation: Products include benzenesulfonic acids or other oxidized derivatives.
Scientific Research Applications
1-Benzenesulfonamido-2,3-dichloropropane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1-benzenesulfonamido-2,3-dichloropropane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,2-Dichloropropane: A related compound with similar chemical properties but different applications.
Benzenesulfonamide Derivatives: Compounds with similar structural features but varying functional groups.
Uniqueness: 1-Benzenesulfonamido-2,3-dichloropropane is unique due to the combination of the benzenesulfonamide group and the dichloropropane backbone, which imparts specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
832-42-8 |
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Molecular Formula |
C9H11Cl2NO2S |
Molecular Weight |
268.16 g/mol |
IUPAC Name |
N-(2,3-dichloropropyl)benzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO2S/c10-6-8(11)7-12-15(13,14)9-4-2-1-3-5-9/h1-5,8,12H,6-7H2 |
InChI Key |
VOPKLHWEWUCGNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(CCl)Cl |
Origin of Product |
United States |
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